molecular formula C15H18ClN3 B7573806 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile

5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile

Cat. No. B7573806
M. Wt: 275.77 g/mol
InChI Key: AQDPDKDAAIXNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile increases the levels of GABA in the brain, which in turn reduces neuronal excitability and helps to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in GABA levels, a decrease in glutamate levels, and a reduction in the activity of the enzyme alanine transaminase. These effects are thought to contribute to the therapeutic effects of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in the treatment of epilepsy, addiction, and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the brain. Additionally, the high potency of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile may make it difficult to titrate the dose to achieve optimal therapeutic effects.

Future Directions

There are a number of potential future directions for research on 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile. One area of interest is the development of more stable and longer-acting analogs of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile that could be used as therapeutic agents. Another area of interest is the investigation of the potential therapeutic applications of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in human clinical trials.

Synthesis Methods

5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile can be synthesized using a multi-step process involving the reaction of 5-chloro-2-nitrobenzonitrile with cyclopropylamine to form 5-chloro-2-(cyclopropylamino)benzonitrile. This intermediate is then reacted with 4-piperidone to form 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile.

Scientific Research Applications

5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal models of epilepsy, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce seizure activity and increase the threshold for seizure induction. In animal models of addiction, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce anxiety-like behavior.

properties

IUPAC Name

5-chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c16-12-1-4-15(11(9-12)10-17)18-13-5-7-19(8-6-13)14-2-3-14/h1,4,9,13-14,18H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDPDKDAAIXNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC3=C(C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile

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